2H-Thiazolo[5,4-f]indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
126581-24-6 |
|---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.221 |
IUPAC Name |
2H-pyrrolo[2,3-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H6N2S/c1-2-10-7-4-8-9(3-6(1)7)12-5-11-8/h1-4H,5H2 |
InChI Key |
OEHKBSICIDJOMG-UHFFFAOYSA-N |
SMILES |
C1N=C2C=C3C(=CC=N3)C=C2S1 |
Synonyms |
2H-Pyrrolo[2,3-f]benzothiazole(9CI) |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2h Thiazolo 5,4 F Indole Derivatives
Electrophilic Aromatic Substitution Reactions
The indole (B1671886) core is inherently rich in π-electrons, making it susceptible to electrophilic attack. In a typical indole, the C-3 position is the most nucleophilic and the primary site for electrophilic substitution. bhu.ac.inic.ac.uk However, in the 2H-Thiazolo[5,4-f]indole system, the C-3 position of the indole is occupied by the fusion to the thiazole (B1198619) ring, thus redirecting electrophilic attacks to other positions on the carbocyclic ring of the indole moiety or the thiazole ring itself.
Site Selectivity on the Indole Moiety
Research on closely related scaffolds, such as N⁸-benzylated-thiazolo[5,4-f]quinazolin-9(8H)-one, provides significant insight into the regioselectivity of these reactions. acs.org Studies have shown that direct C-H arylation, a type of electrophilic substitution, can be selectively performed on the C-7 position of the benzo[d]thiazole ring system. acs.org This position corresponds to a carbon on the benzene (B151609) portion of the original indole structure. This demonstrates that the carbocyclic part of the indole moiety remains sufficiently activated for electrophilic functionalization despite the annulation. A judicious choice of coupling partners and reaction conditions allows for sequential and regioselective functionalization at both the C-7 position and the C-2 position of the thiazole ring. acs.org
Potential for Halogenation and Nitration
While specific examples of halogenation and nitration on the parent this compound are not extensively documented, the reactivity of the general indole class suggests potential pathways. Indoles typically undergo halogenation at the C-3 position; however, when this site is blocked, substitution can occur on the benzene ring, for instance at the C-5 position. mdpi.com Nitration of indoles requires careful selection of non-acidic nitrating agents, like ethyl nitrate, to avoid polymerization and typically yields 3-nitro derivatives. bhu.ac.in Based on the observed C-7 arylation of related thiazolo[5,4-f]quinazoline derivatives, it is plausible that halogenation and nitration could be directed to this position on the indole moiety under suitable conditions. acs.org
C-Alkylation and Acylation Reactions
C-Alkylation and C-acylation are fundamental electrophilic substitutions for modifying heterocyclic scaffolds. For indoles, these reactions predominantly occur at the C-3 position. bhu.ac.in In the context of this compound derivatives, where C-3 is unavailable, functionalization is directed elsewhere.
A highly relevant example is the palladium-catalyzed direct C-H arylation of N⁸-benzylated-thiazolo[5,4-f]quinazolin-9(8H)-one with various aryl halides. acs.org This method provides a powerful tool for creating C-C bonds at the C-2 and C-7 positions, serving as an analogue to traditional alkylation and acylation reactions. This strategy allows for the introduction of diverse aryl and heteroaryl groups, demonstrating that both the thiazole and the indole portions of the fused system can be functionalized. acs.org The reaction tolerates a wide array of substituents on the aryl halides, including both electron-donating and electron-withdrawing groups. acs.org
Table 1: Regioselective C-H Arylation of N⁸-benzylated-thiazolo[5,4-f]quinazolin-9(8H)-one acs.org
| Position | Aryl Halide Partner | Catalyst/Base System | Yield (%) |
|---|---|---|---|
| C2 | 4-Bromotoluene | Pd(OAc)₂ / CuI / PPh₃ / Cs₂CO₃ | 85 |
| C2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / CuI / PPh₃ / Cs₂CO₃ | 88 |
| C2 | 2-Bromopyridine | Pd(OAc)₂ / CuI / PPh₃ / Cs₂CO₃ | 79 |
| C7 | 4-Iodotoluene | Pd(OAc)₂ / K₂CO₃ | 75 |
| C7 | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ / K₂CO₃ | 78 |
| C7 | 4-Iodoanisole | Pd(OAc)₂ / K₂CO₃ | 78 |
Nucleophilic Reactions
Nucleophilic aromatic substitution (SNAr) is a key strategy for the functionalization of electron-deficient aromatic and heteroaromatic rings. In the this compound system, the thiazole moiety can be rendered susceptible to nucleophilic attack by the introduction of suitable activating groups and a leaving group.
Functionalization via SNAr Reactions
The functionalization of related thiazole-containing fused systems highlights the potential for SNAr reactions. For instance, a sulfone group installed on the thiazole ring of 2H-thiazolo[4,5-d] udayton.edupageplace.dersc.orgtriazole acts as a powerful activating group and a versatile leaving group. rsc.orgresearchgate.net This sulfone moiety facilitates a diverse range of transformations through SNAr pathways, reacting with various nucleophiles. rsc.orgresearchgate.net
Furthermore, studies on related imidazo[2,1-b]thiazole (B1210989) systems demonstrate that halogenated positions are prime sites for nucleophilic substitution. rsc.org For example, 5-bromo-6-(2-bromophenyl)imidazo[2,1-b]thiazole undergoes a twofold copper-catalyzed C-N coupling reaction with amines, a process mechanistically related to SNAr, to build a more complex fused heterocyclic system. rsc.org This indicates that halogenated derivatives of this compound could serve as valuable precursors for introducing a variety of functional groups via nucleophilic substitution.
Amination and Etherification of Activated Sites
Amination and etherification are common SNAr transformations used to introduce nitrogen and oxygen functionalities, which are prevalent in biologically active molecules.
On the activated sulfonylated 2H-thiazolo[4,5-d] udayton.edupageplace.dersc.orgtriazole scaffold, reactions with a range of amines proceed smoothly to afford aminated products in good yields. researchgate.net Similarly, treatment with alcohols in the presence of a base like sodium hydride leads to the corresponding ether derivatives. researchgate.net These reactions showcase the utility of an activated thiazole ring in forming C-N and C-O bonds. The twofold amination of 5-bromo-6-(2-bromophenyl)imidazo[2,1-b]thiazole with various primary and secondary amines further underscores the viability of this approach on halogen-activated sites within similar fused structures. rsc.org
Table 2: Examples of Nucleophilic Substitution on Activated Thiazole-Fused Systems
| Scaffold | Reaction Type | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Sulfonyl-2H-thiazolo[4,5-d] udayton.edupageplace.dersc.orgtriazole | Amination (SNAr) | Morpholine | THF, 60 °C | C-Morpholinyl Thiazolo-triazole | researchgate.net |
| Sulfonyl-2H-thiazolo[4,5-d] udayton.edupageplace.dersc.orgtriazole | Amination (SNAr) | Piperidine | THF, 60 °C | C-Piperidinyl Thiazolo-triazole | researchgate.net |
| Sulfonyl-2H-thiazolo[4,5-d] udayton.edupageplace.dersc.orgtriazole | Etherification (SNAr) | Methanol | NaH, THF, 0 °C | C-Methoxy Thiazolo-triazole | researchgate.net |
| 5-Bromo-6-(2-bromophenyl)imidazo[2,1-b]thiazole | Amination (Cu-catalyzed) | Pyrrolidine | CuI, K₃PO₄, DMSO, 100 °C | 5H-Thiazolo[2',3':2,3]imidazo[4,5-b]indole derivative | rsc.org |
| 5-Bromo-6-(2-bromophenyl)imidazo[2,1-b]thiazole | Amination (Cu-catalyzed) | Benzylamine | CuI, K₃PO₄, DMSO, 100 °C | N-Benzyl-5H-thiazolo[2',3':2,3]imidazo[4,5-b]indole derivative | rsc.org |
Metal-Catalyzed Coupling Reactions
Metal-catalyzed reactions are powerful tools for the late-stage functionalization of complex heterocyclic systems. For derivatives of the thiazolo[5,4-f]indole core, these strategies primarily focus on the formation of new carbon-carbon bonds through C-H activation and cross-coupling methodologies.
Direct C-H arylation offers an efficient and atom-economical approach to introduce aryl groups without the need for pre-functionalized starting materials. Research on the closely related thiazolo[5,4-f]quinazolin-9(8H)-one backbone has demonstrated the viability of this strategy. mdpi.comacs.org Selective functionalization has been achieved through the sequential activation of C-H bonds to furnish diarylated compounds. acs.org
A notable strategy involves a palladium-catalyzed, copper-assisted C-H arylation. acs.org This method allows for the regioselective introduction of aryl groups at the C2 position of the thiazole ring and the C7 position of the benzo moiety. acs.orgresearchgate.net The choice of coupling partners and bases is crucial for controlling the selectivity of the reaction. acs.org For instance, using aryl bromides under specific palladium catalysis conditions can lead to selective arylation at the C2 position. acs.org
Another effective method utilizes copper-catalyzed C-H arylation with diaryliodonium triflates as the aryl source, often performed under microwave irradiation. mdpi.com This protocol has been successfully applied to various fused-pyrimidinones, including the thiazolo[5,4-f]quinazolin-9(8H)-one system, providing a rapid route to a diverse array of (hetero)arylated products. mdpi.com
Cross-coupling reactions are fundamental in elaborating the this compound core. The C-H arylation methods described previously are a prominent type of cross-coupling. The palladium-catalyzed and copper-assisted sequential arylation of N⁸-benzylated-thiazolo[5,4-f]quinazolin-9(8H)-one provides a clear example of this transformation. acs.org
The process can be performed stepwise or as a one-pot procedure. acs.org In a typical reaction, the C2 position of the thiazole ring is first arylated using an aryl bromide in the presence of a palladium catalyst like Pd(OAc)₂ and a base. acs.org A subsequent arylation at the C7 position can then be achieved by adding an aryl iodide and a copper(I) catalyst to the reaction mixture. acs.org This sequential approach allows for the synthesis of differently substituted 2,7-diaryl-thiazoloquinazolin-9(8H)-ones. acs.org The reactions are effective for a range of electron-neutral, electron-rich, and electron-deficient aryl halides. acs.org
| Starting Material | Aryl Halide | Catalyst/Base System | Position(s) Arylated | Product | Yield |
|---|---|---|---|---|---|
| N⁸-Benzyl-thiazolo[5,4-f]quinazolin-9(8H)-one | Phenyl bromide | Pd(OAc)₂ / K₂CO₃ | C2 | N⁸-Benzyl-2-phenyl-thiazolo[5,4-f]quinazolin-9(8H)-one | 81% |
| N⁸-Benzyl-thiazolo[5,4-f]quinazolin-9(8H)-one | 4-Tolyl iodide | Pd(OAc)₂ / Cs₂CO₃ | C2, C7 (homodiarylation) | N⁸-Benzyl-2,7-di(p-tolyl)thiazolo[5,4-f]quinazolin-9(8H)-one | 65% |
| N⁸-Benzyl-thiazolo[5,4-f]quinazolin-9(8H)-one | 4-Fluorophenyl iodide | Pd(OAc)₂ / Cs₂CO₃ | C2, C7 (homodiarylation) | N⁸-Benzyl-2,7-bis(4-fluorophenyl)thiazolo[5,4-f]quinazolin-9(8H)-one | 68% |
| N⁸-Benzyl-thiazolo[5,4-f]quinazolin-9(8H)-one | β-Bromostyrene | Pd(OAc)₂ / K₂CO₃ | C2 (Alkenylation) | N⁸-Benzyl-2-styryl-thiazolo[5,4-f]quinazolin-9(8H)-one | 41% |
C-H Arylation Strategies
Derivatization at Heteroatom Centers
The N-H of the indole ring is a common site for functionalization. Standard N-alkylation methods applicable to indoles can be employed for the this compound system. A widely used method involves the reaction of the indole with an alkylating agent in the presence of a base. For example, 5-nitroindole (B16589) can be N-alkylated with agents like 4-fluorobenzyl bromide using sodium hydride (NaH) as the base in a suitable solvent. nih.gov
An alternative, efficient method for N-methylation and N-benzylation uses dimethyl carbonate (DMC) or dibenzyl carbonate, respectively, with a catalytic amount of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com These reactions can proceed under mild conditions, with or without microwave irradiation, to give the N-alkylated indole derivatives in nearly quantitative yields. google.com Copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole has also been developed as an efficient method for direct N-alkylation. researchgate.net
| Indole Substrate | Alkylating Agent | Base/Catalyst | Product | Reference |
|---|---|---|---|---|
| 5-Nitroindole | 4-Fluorobenzyl bromide | NaH | 1-(4-Fluorobenzyl)-5-nitro-1H-indole | nih.gov |
| Indole | Dimethyl Carbonate (DMC) | DABCO (catalytic) | 1-Methylindole | google.com |
| 3-Cyanoindole | Dimethyl Carbonate (DMC) | DABCO (catalytic) | 3-Cyano-1-methylindole | google.com |
| Indole | Dibenzyl Carbonate (DBC) | DABCO (catalytic) | 1-Benzylindole | google.com |
Direct functionalization of the sulfur atom within the aromatic thiazole ring is challenging due to its involvement in the stable π-electron system. nih.gov The sulfur atom generally acts as a poor nucleophile in this context. Therefore, chemical modification often requires prior activation of the ring.
One effective activation strategy is the oxidation of the thiazole sulfur to a sulfone (SO₂). This transformation dramatically alters the reactivity of the heterocyclic system. Although studied on the related 2H-thiazolo[4,5-d] mdpi.comnih.govmdpi.comtriazole scaffold, the principles are relevant. nih.govresearchgate.net The resulting sulfone moiety is a versatile reactive group that can facilitate a variety of subsequent transformations at the adjacent carbon atom. nih.govrsc.org These transformations include nucleophilic aromatic substitution (SₙAr) reactions, further metal-catalyzed couplings, and radical-based alkylations, highlighting the sulfone's role as an excellent leaving group and reactive tag. nih.govresearchgate.net
N-Alkylation of the Indole Nitrogen
Oxidation and Reduction Chemistry
The this compound ring system can undergo various oxidation and reduction reactions, targeting either the heterocyclic core or its substituents.
As mentioned previously, a key oxidative transformation is the oxidation of the thiazole sulfur atom to a sulfone. nih.govresearchgate.net This is a common reaction for thiazole-containing compounds and significantly impacts the ring's electronic properties and reactivity. nih.gov Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are typically used for such oxidations.
Reduction reactions often target substituents on the aromatic framework. For derivatives bearing a nitro group, a common and highly efficient transformation is the reduction of the nitro group to a primary amine. For example, the reduction of a 1-substituted-5-nitroindole derivative to the corresponding 5-aminoindole (B14826) can be readily achieved using reagents such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethyl acetate (B1210297) at elevated temperatures. nih.gov This transformation is crucial for creating key intermediates for further derivatization, such as amide coupling reactions. nih.gov
Oxidation of the Indole Ring System
A comprehensive review of scientific literature reveals a lack of specific studies detailing the oxidation of the indole ring system within the this compound framework. While the oxidation of standalone indole and its derivatives is a well-documented field, leading to products like oxindoles, isatins, and indoxyls, these transformations have not been explicitly reported for the this compound molecule. ias.ac.inresearchgate.net The influence of the fused thiazole ring on the regioselectivity and outcome of such oxidation reactions on the indole portion remains an uninvestigated area in the available chemical literature.
Manipulation of Sulfone Moieties
The introduction and subsequent manipulation of sulfone groups are pivotal transformations in medicinal chemistry, as the sulfone moiety can act as a versatile synthetic handle and influence the physicochemical properties of a molecule. fiveable.me Research on the functionalization of a sulfone group attached to a thiazole ring has been reported for other heterocyclic systems, such as 2H-thiazolo[4,5-d] ias.ac.inresearchgate.netwiley-vch.detriazole. In that context, the sulfone group serves as an effective leaving group for various transformations, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.orgnih.gov
However, a targeted search for chemical literature concerning the manipulation of sulfone moieties specifically on the this compound scaffold did not yield any dedicated research findings. Consequently, there are no specific examples, reaction conditions, or detailed outcomes available for this class of compounds.
Ring-Opening and Rearrangement Processes
Ring-opening and rearrangement reactions are powerful tools for creating structural diversity from a common heterocyclic core. For instance, the ring-opening of thiazoline-fused 2-pyridones has been demonstrated, where S-alkylation with agents like propargyl bromide initiates a cascade involving ring-opening and subsequent intramolecular cycloaddition. nih.govacs.org Similarly, various rearrangement reactions of indole-containing structures are known in organic synthesis. wiley-vch.dersc.org
Despite these precedents in related heterocyclic chemistry, a thorough search of the scientific literature found no specific reports on ring-opening or rearrangement processes involving the this compound skeleton. The stability of this particular fused aromatic system under various conditions and its propensity to undergo such transformations have not been documented.
Derivatization Strategies and Structure Activity Relationship Sar Studies
Influence of Substituent Position and Electronic Effects on Reactivity
The position and electronic nature of substituents profoundly impact the reactivity and properties of the thiazolo[5,4-f]indole core.
In the sequential C-H arylation of thiazolo[5,4-f]quinazolin-9(8H)-one, reactivity is heavily dependent on the position. The C2 position is generally more reactive towards arylation with aryl bromides, allowing for selective mono-functionalization. To achieve diarylation at both the C2 and C7 positions, a more reactive coupling partner like an aryl iodide is necessary. acs.org This demonstrates that the inherent electronic properties of different positions on the scaffold can be exploited for controlled, stepwise synthesis.
Furthermore, electronic effects of the substituents themselves are critical. In the development of thiazoloindole α-amino acids as fluorescent probes, the combination of the electron-rich thiazoloindole core with electron-deficient aryl substituents at the C2 position resulted in fluorophores with desirable charge-transfer properties, large Stokes shifts, and high quantum yields. nih.gov For example, incorporating a 4-acetylphenyl group, which is electron-withdrawing, led to a significantly red-shifted emission maximum compared to less electron-deficient substituents. nih.gov This illustrates a direct relationship between the electronic nature of a substituent and the photophysical properties of the molecule.
Exploration of Chemical Space via Combinatorial Chemistry Approaches
Combinatorial chemistry provides powerful tools for rapidly generating large libraries of related compounds to explore the chemical space around a particular scaffold. frontiersin.org This approach is instrumental in identifying lead compounds in drug discovery.
The synthesis of a library of forty different thiazolo[5,4-f]quinazolines serves as a prime example of this strategy. nih.govresearchgate.net By using a versatile molecular platform, in this case, 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816), and combining it with various reactants, a wide array of derivatives was produced, mainly using efficient microwave-assisted chemistry. nih.govresearchgate.net This allowed for a systematic investigation of how different substituents at various positions affect the biological activity against a panel of protein kinases. researchgate.net
Another relevant strategy is the use of solid-phase synthesis, which is highly amenable to combinatorial approaches. For instance, a traceless solid-phase synthesis was developed for thiazolo[4,5-b]pyridine (B1357651) derivatives. acs.org This method involves anchoring a precursor to a solid support, performing sequential reactions (like Thorpe-Ziegler cyclization and Friedländer annulation), and finally cleaving the diversified products from the support. acs.org Such a strategy could readily be adapted to the thiazolo[5,4-f]indole scaffold to efficiently generate a large library of derivatives for high-throughput screening.
Structure-Reactivity and Structure-Property Relationships for 2H-Thiazolo[5,4-f]indole Derivatives
Understanding the relationship between a molecule's structure and its resulting reactivity and properties is a cornerstone of medicinal chemistry. For the thiazolo[5,4-f]indole family, such relationships have been primarily elucidated through studies on kinase inhibition and fluorescence.
In a study targeting Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a library of thiazolo[5,4-f]quinazolines was screened to establish clear SAR. nih.govresearchgate.net The results showed that the inhibitory potency was highly dependent on the nature of the substituent at the 9-position.
Table 2: Structure-Activity Relationship of Selected Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors nih.govresearchgate.net
| Compound | Substituent at Position 9 | IC₅₀ for DYRK1A (nM) |
|---|---|---|
| 7i | 3-Chloro-4-fluoroaniline (B193440) | 40 |
| 8i | 3-Chloro-4-fluoroaniline | 47 |
| 9i | 3-Chloro-4-fluoroaniline | 50 |
The data indicates that a specific substitution pattern, such as the 3-chloro-4-fluoroaniline moiety, is crucial for potent, double-digit nanomolar inhibition of the DYRK1A kinase. nih.govresearchgate.net This provides a clear vector for future optimization.
From a structure-property perspective, the synthesis of thiazoloindole α-amino acids demonstrated a clear link between structure and photophysical properties. The extended π-conjugated system of the thiazoloindole core, when combined with electron-withdrawing aryl groups, creates bright, charge-transfer-based fluorophores. The specific nature of the aryl group dictates key properties like the emission maximum and quantum yield, making these compounds tunable for specific imaging applications. nih.gov
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 2H-Thiazolo[5,4-f]indole, a combination of 1D and 2D NMR experiments would be essential to assign the proton and carbon signals unambiguously.
1H NMR for Proton Environment Analysis
The ¹H NMR spectrum would provide information on the number of different proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating adjacent protons). The aromatic protons on the indole (B1671886) and thiazole (B1198619) rings would likely appear in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. The single proton on the thiazole ring would likely be a singlet, while the protons on the benzene (B151609) portion of the indole ring would show characteristic coupling patterns (e.g., doublets, triplets, or multiplets) depending on their positions.
13C NMR for Carbon Skeleton Determination
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for each carbon in the heterocyclic system. The carbons bonded to heteroatoms (C-N and C-S) and the fused carbons would have characteristic chemical shifts. Typically, carbons in the thiazole ring and the fused carbons of the indole system would appear at significantly different chemical shifts, providing key information for confirming the core structure.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically on adjacent carbons. This would be crucial for mapping the proton connectivity within the benzene ring of the indole moiety.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each correlation peak would link a specific proton signal to the carbon it is attached to, providing a direct map of the C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is critical for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular framework by showing long-range H-C connectivities across the fused ring system. For instance, it would help confirm the fusion pattern of the thiazole and indole rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and formula, and to gain structural insights.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the this compound molecule with high precision (typically to four or more decimal places). This accurate mass measurement allows for the unambiguous determination of the molecular formula (C₉H₆N₂S for the parent compound) by distinguishing it from other potential formulas with the same nominal mass.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to the molecular ion peak, the mass spectrum shows peaks corresponding to fragment ions formed by the breakdown of the molecule in the mass spectrometer. The analysis of these fragmentation patterns provides valuable information for structural confirmation. The fused thiazolo-indole ring system would be expected to be relatively stable, but characteristic fragmentation pathways, such as the loss of small molecules like HCN or the cleavage of the thiazole ring, would provide evidence for the specific arrangement of atoms and confirm the identity of the compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of atoms vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. An IR spectrum is a plot of this absorption, which provides a unique "molecular fingerprint" of the compound.
For this compound, the IR spectrum would be expected to exhibit a series of absorption bands that confirm the presence of its key structural features: the indole and thiazole rings, and the associated C-H and N-H bonds.
Detailed Research Findings:
The analysis of the IR spectrum of this compound would reveal characteristic absorption peaks. The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from both the benzene and thiazole rings are expected in the 3150-3000 cm⁻¹ range.
The C=C stretching vibrations within the aromatic rings are characteristically found in the 1620-1450 cm⁻¹ region. researchgate.net The C=N stretching of the thiazole ring is also anticipated in this region, often around 1640-1500 cm⁻¹. researchgate.netresearchgate.net Furthermore, the C-S stretching vibration, a key indicator of the thiazole moiety, typically gives rise to weaker bands in the 800-600 cm⁻¹ range. The out-of-plane C-H bending vibrations of the aromatic rings would produce strong bands in the 900-700 cm⁻¹ region, which can provide information about the substitution pattern of the benzene ring. cdnsciencepub.com
A hypothetical IR spectrum for this compound is summarized in the interactive table below, based on characteristic frequencies for its constituent functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group/Structural Unit |
| 3350 | N-H Stretch | Indole ring |
| 3100 | C-H Stretch | Aromatic (Indole and Thiazole rings) |
| 1610 | C=C Stretch | Aromatic rings |
| 1580 | C=N Stretch | Thiazole ring |
| 1460 | C=C Stretch | Aromatic rings |
| 750 | C-H Bend (out-of-plane) | Aromatic ring |
| 680 | C-S Stretch | Thiazole ring |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Detailed Research Findings:
While a specific crystal structure for this compound is not available in the cited literature, a hypothetical structure can be described based on the analysis of related fused heterocyclic systems. mdpi.comsciensage.info A single-crystal X-ray diffraction study would be expected to confirm the planar nature of the fused tricyclic system. The analysis would provide precise bond lengths for the C-C, C-N, C=N, C-S, and C-H bonds within the molecule.
Furthermore, the study would reveal how the molecules pack in the crystal lattice. This packing is influenced by non-covalent interactions such as hydrogen bonding (involving the indole N-H group) and π-π stacking between the aromatic rings of adjacent molecules. mdpi.com These interactions are fundamental to the stability and physical properties of the solid material. acs.org The unit cell dimensions and space group would also be determined, providing a complete description of the crystal's symmetry and repeating structure.
The following interactive table presents hypothetical crystallographic data for this compound, illustrating the type of information obtained from such an analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 6.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 765 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.52 |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. wikipedia.orgresearchgate.net This information is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule. libretexts.orgbrainkart.com The experimental percentages are compared with the theoretical values calculated from the proposed molecular formula to confirm the compound's identity and purity. davidson.edu
Detailed Research Findings:
The molecular formula for this compound is C₉H₆N₂S. To determine the empirical formula, a sample of the compound would be subjected to combustion analysis. researchgate.net The masses of the resulting combustion products (CO₂, H₂O, N₂, and SO₂) are measured, and from these, the mass percentages of each element in the original compound are calculated.
The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic masses of its constituent elements. This provides a benchmark against which the experimental results can be compared. An acceptable deviation between the experimental and theoretical values is typically within ±0.4%. wikipedia.org
The interactive table below shows the calculated theoretical elemental analysis data for this compound and provides a column for hypothetical experimental findings.
| Element | Theoretical Mass % | Hypothetical Experimental Mass % |
| Carbon (C) | 62.05 | 62.10 |
| Hydrogen (H) | 3.47 | 3.50 |
| Nitrogen (N) | 16.08 | 16.05 |
| Sulfur (S) | 18.40 | 18.35 |
Theoretical and Computational Studies on 2h Thiazolo 5,4 F Indole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For a molecule like 2H-Thiazolo[5,4-f]indole, these calculations can reveal details about its electronic landscape, stability, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting the geometries and electronic properties of molecules. In studies of heterocyclic systems similar to this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to optimize the molecular structure and calculate various electronic descriptors. nih.gov
For the this compound system, a DFT analysis would typically begin with the optimization of its ground-state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. From this optimized structure, further properties can be calculated, including the distribution of electron density, the locations of molecular orbitals, and the partial atomic charges on each atom. Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can elucidate charge transfer interactions and the nature of bonding within the molecule. chalcogen.ro For instance, in studies on related 2-aryl-5-nitro-1H-indole derivatives, DFT and NBO analyses were used to obtain structural and electronic descriptors that were crucial for building Quantitative Structure-Activity Relationship (QSAR) models. nih.gov
The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to how a molecule interacts with other species. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netwuxiapptec.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chalcogen.ro Conversely, a small gap indicates that a molecule is more polarizable and more reactive. researchgate.net For derivatives of the thiazolo-indole family, substitutions on the aromatic rings can significantly alter the HOMO and LUMO energy levels. For example, the introduction of halogen atoms has been shown to decrease the HOMO-LUMO gap, thereby increasing the reactivity of the compound. researchgate.net
From the energies of the HOMO and LUMO, several chemical reactivity indices can be calculated, providing a quantitative measure of reactivity. These include:
Electronegativity (χ): Measures the power of an atom or group to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
These parameters are calculated using the energies of the frontier orbitals and are invaluable for predicting how a molecule will behave in a chemical reaction. physchemres.org
Table 1: Illustrative Reactivity Indices for a Hypothetical Thiazolo-Indole Derivative Note: This table is for illustrative purposes to show the type of data generated from computational studies, based on general findings for similar heterocyclic systems.
| Parameter | Formula | Typical Value (eV) |
|---|---|---|
| EHOMO | - | -5.8 |
| ELUMO | - | -1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.3 |
| Ionization Potential (I) | -EHOMO | 5.8 |
| Electron Affinity (A) | -ELUMO | 1.5 |
| Electronegativity (χ) | (I + A) / 2 | 3.65 |
| Chemical Hardness (η) | (I - A) / 2 | 2.15 |
| Chemical Softness (S) | 1 / (2η) | 0.23 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.11 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These typically correspond to the locations of lone pairs on heteroatoms like nitrogen and sulfur.
Blue regions denote areas of positive electrostatic potential, which are electron-deficient and are targets for nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.
Green regions represent areas of neutral potential.
For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the nitrogen of the indole (B1671886) ring, highlighting these as sites for protonation or interaction with electrophiles. Positive potential (blue) would be expected around the N-H proton of the indole moiety, indicating its acidic character. This type of analysis helps in understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. chalcogen.rophyschemres.org
HOMO-LUMO Energy Gap and Chemical Reactivity Indices
Reaction Mechanism Elucidation
Computational chemistry is also instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.
Understanding how a molecule like this compound is synthesized or how it reacts requires an exploration of the reaction mechanism. Computational methods can map the potential energy surface of a reaction, identifying the reactants, products, any intermediates, and the transition states that connect them.
A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactant to product. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a key factor controlling its speed. For complex, multi-step reactions, such as the synthesis of fused heterocyclic systems, computational mapping can reveal the most likely reaction pathway by comparing the activation energies of alternative routes. acs.orgnih.gov For example, in the synthesis of related indole derivatives from 2H-azirines and arynes, a proposed mechanism involving a zwitterionic intermediate and subsequent intramolecular nucleophilic attack was outlined, which could be rigorously tested and validated through transition state calculations. acs.orgnih.gov
The Molecular Electron Density Theory (MEDT) offers an alternative perspective to the Frontier Molecular Orbital (FMO) model for understanding chemical reactivity, particularly in cycloaddition and other reactions involving concerted bond formation. MEDT posits that the changes in electron density along the reaction pathway, rather than orbital interactions alone, govern the feasibility and outcome of a reaction.
While specific MEDT studies on this compound are not available, this theory is broadly applied to understand the mechanisms of reactions involving heterocyclic compounds. An MEDT analysis for a reaction involving the this compound core would involve analyzing the flow of electron density at the transition state to classify the reaction type (e.g., polar, radical) and to understand the origins of regioselectivity and stereoselectivity. This approach provides deep insights into the electronic events that occur during bond formation and cleavage.
Transition State Analysis and Reaction Pathway Mapping
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques that provide insight into the three-dimensional (3D) structure of molecules and their interactions with biological targets. These methods are crucial for understanding the structure-activity relationships (SAR) of this compound derivatives and for designing new compounds with enhanced potency and selectivity.
Conformational analysis of the this compound scaffold is essential for understanding its flexibility and the spatial arrangement of its constituent atoms. This analysis identifies the stable, low-energy conformations that the molecule is likely to adopt. Computational methods, such as normal-mode analysis in bond-angle-torsion coordinates, are employed to explore the conformational space and identify natural molecular motions that lead to new energy minima. nih.gov
Energy minimization is a computational process used to find the most stable 3D structure of a molecule, where the potential energy is at its lowest. amazonaws.comqau.edu.pk This process is critical for obtaining a realistic representation of the this compound scaffold before performing more complex simulations like molecular docking. For instance, in studies of related indole derivatives, energy minimization of ligand structures is a standard preparatory step before docking them into the active sites of target proteins like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The process typically involves refining and protonating the molecular structure at a physiological pH, often using force fields like MMFF94x. mdpi.comresearchgate.net
Molecular docking is a key computational tool used to predict the preferred orientation of a ligand when it binds to a target protein. This technique is instrumental in profiling the interactions between derivatives of the this compound scaffold and their biological targets, thereby guiding rational scaffold design. nih.gov
Docking studies on related heterocyclic systems, such as thiazolo[3,2-a]pyridine derivatives, have been used to investigate interactions with enzymes like α-amylase. nih.govresearchgate.net The results of these studies, including docking scores and binding modes, help to identify key amino acid residues in the active site that are crucial for binding. nih.govresearchgate.net For example, a docking analysis might reveal hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the receptor. researchgate.net
In the context of designing novel inhibitors, docking studies can be used to compare the binding of newly designed compounds to that of a known reference compound. nih.gov For instance, in the development of anticancer agents, the binding modes and scores of novel thiazolylhydrazonothiazoles bearing an indole moiety were assessed against the epidermal growth factor receptor (EGFR) tyrosine kinase domain and compared to a reference standard. nih.gov This comparative analysis helps to validate the potential of the new scaffold and its derivatives as effective inhibitors. The insights gained from ligand-receptor interaction profiling are invaluable for optimizing the scaffold to enhance its binding affinity and selectivity for a specific target. mdpi.comacs.org
Conformational Analysis and Energy Minimization
Scaffold Design and Optimization
The design and optimization of the this compound scaffold are driven by the need to develop new chemical entities with improved pharmacological properties. Computational approaches play a pivotal role in this process, from predicting drug-like characteristics to exploring novel chemical space through scaffold hopping and virtual screening.
In silico methods are widely used to predict the physicochemical properties and drug-likeness of novel compounds, which helps to prioritize candidates for synthesis and further testing. nih.govajchem-a.com These predictions are often based on established guidelines like Lipinski's Rule of Five, which assesses properties such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). ijpsonline.comjapsonline.com
The analysis of these parameters helps to ensure that new derivatives of the this compound scaffold have a higher probability of being orally bioavailable. nih.gov Online tools and software are commonly used to calculate these descriptors. japsonline.comrasayanjournal.co.in For example, studies on related thiazole and indole derivatives have utilized these methods to evaluate their potential as drug candidates, ensuring they fall within acceptable ranges for key pharmacokinetic properties. researchgate.netnih.gov
| Parameter | Acceptable Range | Significance |
|---|---|---|
| Molecular Weight (MW) | ≤ 500 Da | Influences absorption and diffusion. japsonline.com |
| LogP (Lipophilicity) | ≤ 5 | Affects solubility and membrane permeability. japsonline.com |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Impacts solubility and binding to targets. japsonline.com |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Influences solubility and receptor binding. japsonline.com |
Scaffold hopping is a medicinal chemistry strategy aimed at identifying new molecular cores that are structurally different from known active compounds but retain similar biological activity. nih.gov This approach is valuable for discovering novel chemotypes with improved properties or for navigating around existing patents. nih.govuniroma1.it
Computational methods are essential for systematic scaffold hopping. uniroma1.it These techniques can include pharmacophore-based searches, shape-based screening, and fragment replacement. uniroma1.it Pharmacophore models define the essential 3D arrangement of functional groups required for biological activity, allowing for the search of diverse scaffolds that can match this arrangement. Fragment-based approaches involve generating new scaffolds by cleaving and replacing parts of a known active molecule. uniroma1.it Recently, generative reinforcement learning has emerged as a powerful tool for "unconstrained" scaffold hopping, allowing for the design of entirely new molecules that maintain key interactions with the target. chemrxiv.org The this compound scaffold itself can be considered a result of or a candidate for scaffold hopping, aiming to replace other known heterocyclic systems to modulate bioactivity and pharmacokinetic properties. nih.gov
Virtual library design involves the in silico generation of a large number of derivatives based on a core scaffold like this compound. These virtual libraries can then be computationally screened against a biological target to identify promising candidates for synthesis. core.ac.uk This approach significantly accelerates the drug discovery process by prioritizing compounds with a higher likelihood of success. nih.gov
The process begins with a core structure, and various substituents are computationally added at different positions. The resulting virtual compounds are then filtered based on drug-likeness parameters and subjected to molecular docking simulations to predict their binding affinity. nih.gov This allows researchers to explore a vast chemical space and identify novel derivatives with potentially enhanced activity. For instance, the synthesis of a library of novel thiazolo[5,4-f]quinazolines was guided by such computational approaches, leading to the identification of potent kinase inhibitors. researchgate.netresearchgate.net This strategy enables the rational design of new synthetic routes and focuses laboratory efforts on the most promising molecules.
Research Applications and Potential As a Heterocyclic Scaffold
Role of 2H-Thiazolo[5,4-f]indole as a Privileged Scaffold in Chemical Research
The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a rich source for the development of novel bioactive compounds. The thiazole (B1198619) ring itself is considered a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov Similarly, the indole (B1671886) nucleus is a crucial pharmacophore present in many biologically active natural products and synthetic drugs. benthamscience.comomicsonline.orgomicsonline.org
The fusion of these two important heterocycles into the thiazoloindole core creates a system with significant potential. While research on the specific this compound isomer is emerging, related fused systems like thiazolo[4,5-d]pyrimidines and 2H-thiazolo[4,5-d] ias.ac.innih.govacs.orgtriazole have been recognized for their value in medicinal and agrochemical research. nih.govnih.govrsc.org Thiazolo[4,5-d]pyrimidines, for instance, are considered purine (B94841) isosteres and have been developed as antagonists for various receptors and as modulators of immune responses. nih.gov The chemical stability and functional versatility of these related scaffolds underscore the potential of the broader thiazolo-fused heterocyclic family, including this compound, as a privileged platform for discovering new chemical entities. nih.govrsc.org
Exploration in Materials Science
The unique electronic and photophysical properties of the thiazoloindole scaffold make it an attractive candidate for applications in materials science, particularly in the development of advanced organic materials.
The extended π-conjugated system of thiazoloindoles provides a basis for creating novel organic chromophores and fluorescent materials. nih.govmdpi.com Research has demonstrated that derivatives of the thiazoloindole core can exhibit bright fluorescence with tunable emission wavelengths. acs.orgresearchgate.net
A notable advancement is the synthesis of thiazoloindole α-amino acids. acs.orgresearchgate.net By introducing electron-deficient aryl substituents to the core, researchers have created chromophores with significant red-shifted absorption and emission, high quantum yields, and large Stokes shifts, resulting in bright blue-green fluorescence. acs.org Some of these novel derivatives exhibit properties that make them efficient metal-free organic fluorescent materials. nih.gov The photophysical properties of select thiazoloindole derivatives are detailed below.
| Compound | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Stokes Shift (cm⁻¹) |
| 11e (4-acetylphenyl substituent) | 421 nm | 541 nm | 0.64 | 8112 |
| 11f (4-cyanophenyl substituent) | 410 nm | 495 nm | 0.99 | 4740 |
| 11d (4-(trifluoromethyl)phenyl substituent) | 400 nm | 480 nm | 0.82 | 4545 |
| Data recorded in DMSO. acs.org |
These findings highlight the potential of the thiazoloindole scaffold in creating sophisticated fluorescent systems for various applications. acs.orgresearchgate.net
The development of organic semiconductors is crucial for next-generation electronic devices. Materials with high charge carrier mobility are essential for efficient performance. While direct studies on the charge transport properties of this compound are limited, the characteristics of related heterocyclic systems suggest significant potential.
For instance, 2-phenylindole (B188600) derivatives are noted for their high electron mobility and thermal stability, making them ideal candidates for organic electronic and optoelectronic applications. omicsonline.org Furthermore, the structurally related thiazolo[5,4-d]thiazole (B1587360) (TTz) core has been extensively studied as a building block for conjugated polymers and small molecules used in organic solar cells and other electronic devices. rsc.orgresearchgate.netresearchgate.net The rigidity, stability, and outstanding charge carrier mobility of TTz-based materials are key to their performance. researchgate.net Theoretical studies on protonated thiazolo[5,4-d]thiazole derivatives have also explored the generation of twisted intramolecular charge transfer (TICT) states, which are significant for designing optoelectronic organic materials. researchgate.net
Given the structural similarities, such as the rigid, planar, and π-conjugated nature, it is plausible that the this compound scaffold could also exhibit favorable charge transport properties, making it a promising area for future research in organic electronics.
Design of Organic Chromophores and Fluorescent Systems
Application in Agrochemical Research and Development
The thiazole ring is a well-established component in agrochemical design, valued for its chemical robustness and its role in creating potent and selective pesticides and fungicides with favorable environmental profiles. nih.govrsc.orgresearchgate.net The fusion of a thiazole ring with other heterocyclic systems can lead to novel agrochemicals with enhanced efficacy.
For example, derivatives of thiazolo[4,5-b]pyridine (B1357651) have been synthesized and shown to exhibit auxin-like herbicidal activity, with a greater effect on broadleaf weeds. acs.org Similarly, the development of the 2H-thiazolo[4,5-d] ias.ac.innih.govacs.orgtriazole (ThTz) system highlights the strategy of combining stable, bioactive rings to create new scaffolds for agrochemical applications. nih.govrsc.org These scaffolds are engineered to target specific enzymes or pathways in pests. rsc.orgresearchgate.net
While direct applications of this compound in agrochemicals have not been extensively reported, the proven success of related thiazole-fused heterocycles suggests its potential as a valuable scaffold in this field. The combination of the thiazole and indole moieties could lead to the development of new classes of pesticides or herbicides. researchgate.net
Development of Novel Chemical Probes for Investigating Biological Pathways
Chemical probes are essential tools for elucidating complex biological processes at the molecular level. amazonaws.comrsc.org Fluorescent probes, in particular, offer high sensitivity and allow for real-time visualization of biological events. mdpi.com
The inherent fluorescent properties of the thiazoloindole scaffold make it an excellent candidate for the design of novel chemical probes. acs.orgresearchgate.net A significant breakthrough in this area is the synthesis of thiazoloindole α-amino acids. These unnatural amino acids can be incorporated into peptides and proteins, serving as fluorescent reporters. researchgate.net
Crucially, these probes can be excited via two-photon absorption in the near-infrared range. acs.orgresearchgate.net This is highly advantageous for biological imaging as it allows for deeper tissue penetration, reduced phototoxicity, and lower background fluorescence. The ability to create these advanced probes demonstrates the contribution of the thiazoloindole scaffold to the development of new tools for investigating biological pathways. acs.orgresearchgate.netresearchgate.net
Contribution to Heterocyclic Synthesis Methodologies
The synthesis of the thiazoloindole ring system has spurred the development of new and efficient methodologies in heterocyclic chemistry. These methods often focus on mild reaction conditions, high yields, and operational simplicity.
Several innovative synthetic routes have been reported for various thiazoloindole isomers:
Three-Component Domino Reaction: A highly efficient, one-pot synthesis for thiazolo[4,5-e]indole derivatives has been developed using a three-component reaction of 2-methylbenzo[d]thiazol-5-amine, arylglyoxal monohydrates, and cyclohexane-1,3-dione. This method is notable for its mild conditions and high efficiency. ias.ac.inresearchgate.net
Dual-Catalytic Thiolation and Copper-Mediated N-Arylation: A four-step synthesis of thiazoloindole α-amino acids has been established, starting from tryptophan. This route allows for late-stage diversification of the core structure, enabling the creation of a library of compounds with varied properties. acs.orgresearchgate.net
Metal-Free Intramolecular Hydroamination: Thiazolo[3,2-a]indoles have been synthesized via a metal-free, base-mediated intramolecular hydroamination of 2-(prop-2-ynylthio)-1H-indole intermediates. acs.org Another practical, metal-free [3+2] annulation has been developed from 3-alkylated indoline-2-thiones and 2-halo-ketones in water. nih.govacs.org
Condensation Reactions: An efficient method for synthesizing thiazole-containing indole derivatives involves the condensation reaction of 5-chloroacetyloxindole (B152591) with thiourea (B124793). sioc-journal.cn
These synthetic advancements not only provide access to the thiazoloindole scaffold but also contribute valuable strategies to the broader field of organic synthesis. ias.ac.in
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the thiazolo-indole core?
- Methodology : The thiazolo[5,4-f]indole scaffold is typically synthesized via cyclization reactions. For example:
- Intramolecular cyclization : Precursors like indole derivatives with thiazole-forming groups (e.g., sulfur-containing moieties) are treated under acidic or catalytic conditions to facilitate ring closure .
- Multi-step synthesis : Indole intermediates are functionalized with thiazole components using coupling agents (e.g., CuI in PEG-400/DMF mixtures) or cyclocondensation reactions .
- Key considerations : Solvent choice (e.g., anhydrous THF for LiAlH4 reductions ), catalyst selection (e.g., CuI for click chemistry ), and purification methods (e.g., column chromatography with ethyl acetate/hexane ).
Q. How can researchers confirm the structural integrity of 2H-Thiazolo[5,4-f]indole derivatives?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring fusion (e.g., indole NH signals at δ 10–12 ppm ).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : To resolve ambiguous stereochemistry or regioselectivity in fused-ring systems .
Q. What purification methods are effective for thiazolo-indole derivatives?
- Standard protocols :
- Liquid-liquid extraction : Use HCl (1M) to isolate acidic intermediates, followed by ether extraction .
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 70:30 for indole-triazole hybrids ).
- Recrystallization : Employ solvents like ethanol or acetonitrile for high-purity crystalline products .
Advanced Research Questions
Q. How can researchers address contradictions in synthetic yields across published methods?
- Case study : A 42% yield for an indole-oxadiazole hybrid was achieved using PEG-400/DMF, while other methods report lower yields due to side reactions .
- Mitigation strategies :
- Optimize reaction time and temperature (e.g., reflux vs. room temperature).
- Screen catalysts (e.g., CuI vs. Pd-based systems) .
- Use inert atmospheres to prevent oxidation of sensitive intermediates .
Q. What computational tools aid in predicting the reactivity of this compound derivatives?
- Energy decomposition analysis (EDA) : Assesses intermolecular interactions (e.g., ΔEorb values to predict nucleophilic sites on indole rings ).
- Density Functional Theory (DFT) : Models regioselectivity in electrophilic substitution reactions (e.g., preference for position 5 or 7 in substituted indoles ).
Q. How can structure-activity relationship (SAR) studies be designed for thiazolo-indole compounds?
- Approach :
- Systematic substitution : Modify R-groups (e.g., 4-Cl, 4-NO₂) on the indole or thiazole rings to evaluate biological activity .
- Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using analogs like indole-thiazolidinedione hybrids .
- Data interpretation : Compare IC₅₀ values against control compounds to isolate structural contributors to efficacy .
Q. What safety protocols are essential for handling thiazolo-indole intermediates?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
